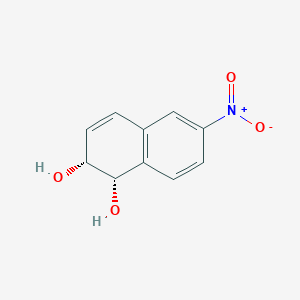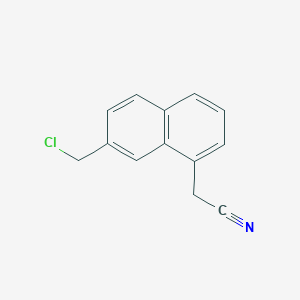
(2-Bromo-5-methylthiazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methylthiazol-4-yl)methanamine is a chemical compound with the molecular formula C5H7BrN2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine typically involves the bromination of 5-methylthiazole followed by the introduction of a methanamine group. One common method includes the reaction of 5-methylthiazole with bromine in the presence of a suitable solvent to yield 2-bromo-5-methylthiazole. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, forming the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Scientific Research Applications
(2-Bromo-5-methylthiazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the synthesis of metal complexes for studying their biological activities.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylthiazol-4-yl)methanamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the thiazole ring can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
(2-Bromo-4-methylthiazol-5-yl)methanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
(2-Chloro-5-methylthiazol-4-yl)methanamine: The chlorine atom can alter the compound’s chemical properties and reactivity compared to the bromine analogue.
Uniqueness: (2-Bromo-5-methylthiazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3-4(2-7)8-5(6)9-3/h2,7H2,1H3 |
InChI Key |
COIDBZFWKYGOML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


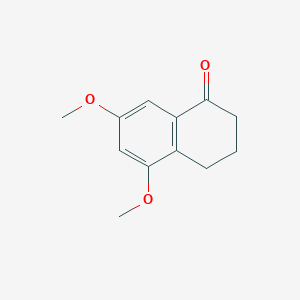

![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
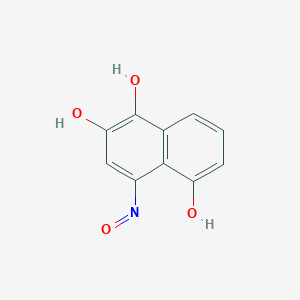

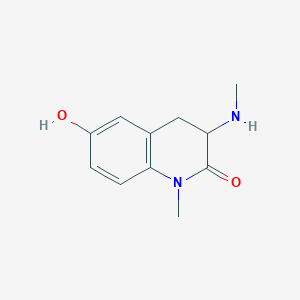
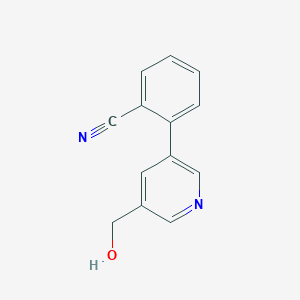
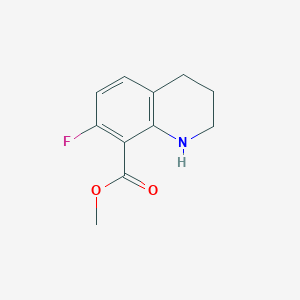
![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)


